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molecular formula C6H10Cl3NO B8626844 2,2-Dichloro-N-(chloromethyl)-N-propylacetamide CAS No. 88498-41-3

2,2-Dichloro-N-(chloromethyl)-N-propylacetamide

Cat. No. B8626844
M. Wt: 218.5 g/mol
InChI Key: KXKUBYLVOFAQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04605764

Procedure details

A solution containing N-propyl-N-chloromethyldichloroacetamide (21.9 g., 0.1 mole) and 2-ethoxyethanol (30 ml.) is weighed in a flask equipped as in Example 1. A solution prepared from metallic sodium (2.3 g., 0.1 mole) with ethoxyethanol (20 ml.) is added to the solution under stirring and cooling by water in such a rate that the temperature of the mixture is maintained below 35° C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. Then, the bulk of ethoxyethanol is removed under reduced pressure and the residue is dissolved in chloroform (80 ml.). The chloroform solution is washed with water (2×100 ml.), dried over anhydrous sodium sulfate and the solvent is distilled under reduced pressure to give 32.2 g. (90.0%) of the named product as an oil; nD25 =1.4651.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
named product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:10]Cl)[C:5](=[O:9])[CH:6]([Cl:8])[Cl:7])[CH2:2][CH3:3].[CH2:12]([O:14][CH2:15][CH2:16][OH:17])[CH3:13].[Na].C(OC(O)C)C>O>[CH2:1]([N:4]([CH2:10][O:17][CH2:16][CH2:15][O:14][CH2:12][CH3:13])[C:5](=[O:9])[CH:6]([Cl:8])[Cl:7])[CH2:2][CH3:3] |^1:17|

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
C(CC)N(C(C(Cl)Cl)=O)CCl
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCCO
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OC(C)O
Step Three
Name
named product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is weighed in a flask
CUSTOM
Type
CUSTOM
Details
equipped as in Example 1
ADDITION
Type
ADDITION
Details
is added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
is maintained below 35° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for an additional 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, the bulk of ethoxyethanol is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in chloroform (80 ml.)
WASH
Type
WASH
Details
The chloroform solution is washed with water (2×100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 32.2 g

Outcomes

Product
Name
Type
Smiles
C(CC)N(C(C(Cl)Cl)=O)COCCOCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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